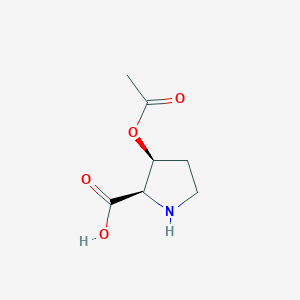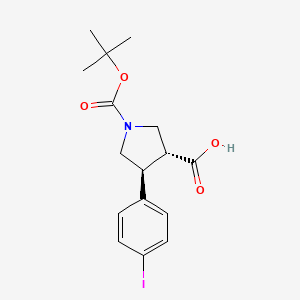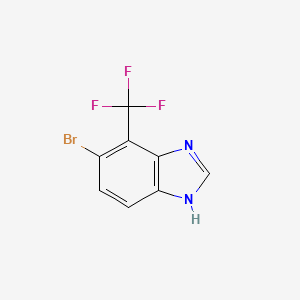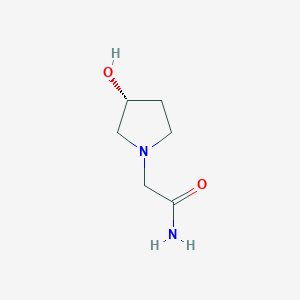
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring system. It contains an ethyl ester group (C2H5COO-) and substituents at positions 4 and 2 of the pyrrole ring. This compound is of interest due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes: Several synthetic routes can lead to the preparation of ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate. One common approach involves the condensation of an appropriate aldehyde or ketone with an amine, followed by esterification. For example:
Condensation Reaction:
Industrial Production Methods: While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above. Large-scale production would likely involve modifications and optimization for efficiency.
化学反应分析
Reactions: Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate can undergo various reactions, including:
Oxidation: Oxidation of the pyrrole ring or the alkyl groups.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrole nitrogen or the ester carbonyl carbon.
Oxidation: Oxidizing agents like KMnO4, PCC, or Jones reagent.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Alkylating agents or nucleophiles (e.g., Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to carboxylic acids or other oxidized derivatives.
- Reduction could yield the corresponding alcohol.
- Substitution reactions may introduce different alkyl or aryl groups.
科学研究应用
Medicinal Chemistry: Investigating its biological activity as a potential drug candidate.
Materials Science: Exploring its use in organic electronics or sensors.
Natural Product Synthesis: As a building block for more complex molecules.
作用机制
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its interactions with cellular components and pathways.
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-4-7-8-10-9-14-11(5-2)12(10)13(15)16-6-3/h9,14H,4-8H2,1-3H3 |
InChI 键 |
PLQOBRLVLOVTJE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CNC(=C1C(=O)OCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)

![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)

![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)







